molecular formula C12H12BrN3O B1492253 2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one CAS No. 2098008-07-0

2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one

Cat. No. B1492253
M. Wt: 294.15 g/mol
InChI Key: OREXVADXEBPXQT-UHFFFAOYSA-N
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Description

The compound “2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one” is an organic compound. It likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. Typically, these would include properties like melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Platelet Aggregation Inhibition and Hypotensive Activities

The compound 2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one belongs to a class of compounds known for their significant pharmacological activities, including platelet aggregation inhibition and hypotensive effects. A study by Thyes et al. (1983) highlighted the synthesis and pharmacological activity of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, showcasing their potential in inhibiting human and rat platelet aggregation in vitro and ex vivo, as well as demonstrating hypotensive action in rats. The most pronounced effects were observed with dihydropyridazinones possessing specific substituents, indicating their potential as therapeutic agents in cardiovascular diseases Thyes et al., 1983.

Synthesis and Chemical Properties

Alonazy et al. (2009) reported on the synthesis of novel pyridazinone derivatives, including 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones, derived from the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate. These compounds were further modified to explore their chemical properties, although their antimicrobial activities were found to be minimal. This synthesis pathway underscores the versatility of pyridazinone derivatives in chemical transformations Alonazy et al., 2009.

Anticonvulsant Activity

Research by Samanta et al. (2011) explored the anticonvulsant activity of certain pyridazinone derivatives, synthesizing 6-Phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and testing them via the maximal electroshock (MES) method. Some of these derivatives exhibited significant anticonvulsant activity, suggesting their potential in developing treatments for seizure disorders Samanta et al., 2011.

Antihypertensive Properties

Further, Siddiqui et al. (2010) synthesized 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives, evaluating them for antihypertensive properties using the Tail Cuff method. This study revealed that certain derivatives demonstrated effective antihypertensive activities, contributing to the pool of potential therapeutic agents for hypertension management Siddiqui et al., 2010.

properties

IUPAC Name

2-(2-aminoethyl)-6-(3-bromophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREXVADXEBPXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
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2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
2-(2-Aminoethyl)-6-(3-bromophenyl)-2,3-dihydropyridazin-3-one

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